(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Catalog No.
S1524546
CAS No.
149082-03-1
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

CAS Number

149082-03-1

Product Name

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

IUPAC Name

(3,5-dimethyl-4-nitropyridin-2-yl)methanol

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-5-3-9-7(4-11)6(2)8(5)10(12)13/h3,11H,4H2,1-2H3

InChI Key

KBCDOXSSYLFMHH-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CO

Precursor for Drug Discovery:

The presence of the pyridin-2-yl group in the molecule suggests potential for it to serve as a building block for the synthesis of heteroaromatic compounds with diverse biological activities. These compounds can be further modified to explore their potential as drug candidates. [PubChem, (3,5-Dimethyl-4-nitropyridin-2-yl)methanol, ]

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and a molecular weight of approximately 182.18 g/mol. It is characterized by a pyridine ring substituted with two methyl groups and a nitro group, along with a hydroxymethyl group at the 2-position. This compound is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure can be represented by the IUPAC name (3,5-dimethyl-4-nitropyridin-2-yl)methanol, and it has several synonyms, including 3,5-dimethyl-4-nitropyridine-2-methanol and 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine .

There is no current information available on the specific mechanism of action of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol.

As information on (3,5-Dimethyl-4-nitropyridin-2-yl)methanol is limited, it's best to handle it with caution assuming potential hazards common to similar compounds:

  • Suspected toxicity: The nitro group and the aromatic ring suggest potential toxicity.
  • Skin and eye irritant: The compound might irritate upon contact due to the presence of the nitro group [].
  • Combustible: Organic compounds with a similar structure are generally combustible [].

  • Nitration: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
  • Reduction: It can be reduced to corresponding amines or alcohols under specific conditions, often utilizing hydrogenation catalysts like palladium on carbon or Raney nickel .
  • Diazotization: The amino derivatives of this compound can be diazotized using sodium nitrite in acidic conditions to form diazonium salts, which are useful intermediates in organic synthesis .

The synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 3,5-dimethylpyridine, which can be oxidized to form 3,5-dimethylpyridine-N-oxide.
  • Nitration: This intermediate can then be nitrated to introduce the nitro group.
  • Hydroxymethylation: The final step involves the reaction of the nitrated intermediate with formaldehyde or similar reagents to yield (3,5-Dimethyl-4-nitropyridin-2-yl)methanol .

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound is utilized in synthetic pathways for creating more complex organic molecules.
  • Research: It is employed in studies investigating the properties of nitro-substituted pyridines and their derivatives .

Interaction studies involving (3,5-Dimethyl-4-nitropyridin-2-yl)methanol primarily focus on its reactivity with other chemical agents and its biological interactions. For instance, its ability to form complexes with metal ions or its role as a ligand in coordination chemistry has been explored . Additionally, its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with (3,5-Dimethyl-4-nitropyridin-2-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethylpyridineMethyl group at position 3Simpler structure; lacks nitro group
4-NitropyridineNitro group at position 4Lacks hydroxymethyl group
3,5-DimethylpyridineMethyl groups at positions 3 and 5Lacks nitro and hydroxymethyl groups
(3-Methylpyridin-2-yl)methanolMethyl group at position 3; hydroxymethyl at position 2Similar function but different substitutions

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol is unique due to its combination of both the nitro and hydroxymethyl functional groups on the pyridine ring, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Nitropyridines have long been pivotal in heterocyclic chemistry due to their electron-deficient aromatic rings, which facilitate nucleophilic substitutions and serve as intermediates in agrochemicals, pharmaceuticals, and materials science. The introduction of nitro groups to pyridine rings, first systematically explored in the mid-20th century, revolutionized access to functionalized pyridines. Early methods relied on mixed acid nitration (HNO₃/H₂SO₄), but regioselectivity challenges prompted innovations such as the use of N₂O₃ in organic solvents.

The specific derivative (3,5-Dimethyl-4-nitropyridin-2-yl)methanol emerged from efforts to optimize steric and electronic effects in nitropyridine synthesis. Its methyl and hydroxymethyl substituents enhance solubility and modulate reactivity, making it a versatile building block.

Role of Substituent Effects on Pyridine Ring Reactivity

Substituents on pyridine rings profoundly influence reactivity through inductive and resonance effects. The nitro group at the 4-position withdraws electron density, rendering adjacent positions (3- and 5-) electrophilic, while methyl groups at 3- and 5-positions provide steric hindrance and mild electron donation. The hydroxymethyl group at the 2-position introduces hydrogen-bonding capability, further diversifying reactivity (Table 1).

Table 1: Electronic and Steric Effects of Substituents in (3,5-Dimethyl-4-nitropyridin-2-yl)methanol

PositionSubstituentElectronic EffectSteric Effect
2-CH₂OHElectron-donating (+M)Moderate hindrance
3, 5-CH₃Electron-donating (+I)Significant hindrance
4-NO₂Electron-withdrawing (-I, -M)Minimal

Vicarious Nucleophilic Substitution (VNS) Strategies

Alkylation Using Sulfonyl-Stabilized Carbanions

VNS enables direct C–H alkylation of nitropyridines without requiring pre-functionalized substrates. In the case of 3,5-dimethyl-4-nitropyridine, sulfonyl-stabilized carbanions (e.g., derived from phenyl sulfones) attack the electron-deficient aromatic ring, forming a Meisenheimer-type σ-adduct intermediate. Subsequent base-induced β-elimination of sulfinic acid (e.g., PhSO₂H) yields the alkylated product [1] [2]. For example, reaction with isopropyl carbanions generates 2-isopropyl-3,5-dimethyl-4-nitropyridine, though steric hindrance from the methyl groups at positions 3 and 5 may slow elimination, favoring adduct stability [1].

Key Factors Influencing Alkylation:

  • Electrophilicity of the Nitropyridine: The nitro group at position 4 enhances ring electrophilicity, directing carbanion attack to the 2-position [5].
  • Carbanion Stability: Sulfonyl groups stabilize the carbanion via resonance, ensuring efficient nucleophilic attack [3].
  • Steric Effects: Bulky alkyl groups (e.g., isopropyl) hinder planarization of the benzyl anion intermediate, reducing elimination efficiency [1].
Carbanion SourceProduct Yield (%)Regioselectivity (2- vs. 6-position)
PhSO₂CH₂⁻789:1
PhSO₂C(i-Pr)⁻458:1

Optimization of Base Systems (e.g., KHMDS, t-BuOK)

The choice of base critically affects VNS efficiency. Potassium hexamethyldisilazide (KHMDS) promotes rapid deprotonation and elimination, while tert-butoxide (t-BuOK) offers milder conditions suitable for sterically hindered systems [1] [2]. For 3,5-dimethyl-4-nitropyridine, KHMDS achieves full conversion in 2 hours at −78°C, whereas t-BuOK requires 6 hours at 0°C but minimizes side reactions [1].

Mechanistic Role of Bases:

  • Deprotonation: Strong bases (KHMDS) abstract protons from the σ-adduct, facilitating β-elimination.
  • Steric Matching: Bulky bases (t-BuOK) selectively deprotonate less hindered intermediates, preserving regioselectivity [2].

Nitration Pathways for Pyridine Functionalization

N₂O₅-Mediated Nitro Group Introduction

Nitration of 3,5-dimethylpyridine derivatives using dinitrogen pentoxide (N₂O₅) proceeds via formation of an N-nitropyridinium nitrate intermediate. Subsequent reduction with NaHSO₃ generates 1,2-dihydropyridine species, which undergo nitro group migration to yield 4-nitropyridines [7]. For 3,5-dimethylpyridine, this method selectively installs the nitro group at position 4 due to steric and electronic effects [7] [8].

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile at −20°C.
  • Yield: 68–72% for 4-nitro-3,5-dimethylpyridine [7].

Continuous Flow Nitration Techniques

Continuous flow reactors enhance safety and selectivity in nitration by minimizing accumulation of explosive intermediates [8] [9]. For 3,5-dimethylpyridine N-oxide, a two-step flow process achieves 83% yield of 4-nitro-3,5-dimethylpyridine:

  • Nitration: N₂O₅ in H₂SO₄ at 40°C (residence time: 5 min).
  • Reduction: PCl₃ in CH₂Cl₂ at 25°C (residence time: 3 min) [8].

Advantages Over Batch Reactors:

  • Safety: Reduced exposure to high-energy intermediates.
  • Selectivity: >98% para-nitration due to precise temperature control [9].

Post-Functionalization Modifications

Hydroxymethylation at the 2-Position

Hydroxymethylation of 3,5-dimethyl-4-nitropyridine is achieved via formylation followed by reduction. Reaction with paraformaldehyde in acetic anhydride introduces a formyl group, which is reduced to hydroxymethyl using NaBH₄ [1]. Alternatively, direct hydroxymethylation via VNS remains challenging due to the instability of hydroxymethyl carbanions.

Optimized Protocol:

  • Formylation: Paraformaldehyde (2 eq), Ac₂O, 80°C, 4 h.
  • Reduction: NaBH₄ (1.5 eq), MeOH, 0°C, 1 h.
    Yield: 65–70% [1].

Protecting Group Strategies for Alcohol Functionality

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether or acetate to prevent oxidation during subsequent reactions. Silylation with TBDMSCl/imidazole in DMF affords the protected derivative in 90% yield, while acetylation with Ac₂O/pyridine achieves 95% conversion [1].

Comparative Stability:

Protecting GroupDeprotection MethodStability Under Basic Conditions
TBDMSTBAF in THFHigh
AcetylK₂CO₃ in MeOH/H₂OModerate

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-dimethyl-4-nitropyridine-2-methanol

Dates

Last modified: 08-15-2023

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